molecular formula C21H36O4 B1619520 Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- CAS No. 27176-95-0

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

Cat. No.: B1619520
CAS No.: 27176-95-0
M. Wt: 352.5 g/mol
InChI Key: GDSSTYXBZTUGSJ-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, also known as diethylene glycol nonylphenol ether, is a nonionic surfactant. It is characterized by its ability to reduce surface tension, making it useful in various industrial and commercial applications. This compound is a member of the polyethylene glycol family, which are known for their solubility in water and organic solvents .

Preparation Methods

The synthesis of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- typically involves a multi-step etherification process. The process begins with the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then further reacted with additional ethylene oxide units to achieve the desired degree of ethoxylation . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 120°C to 180°C .

Chemical Reactions Analysis

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- undergoes various chemical reactions, primarily involving its ether and hydroxyl groups. Common reactions include:

Scientific Research Applications

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is widely used in scientific research and industrial applications due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a solubilizing agent and emulsifier in various chemical formulations.

    Biology: Employed in the preparation of biological buffers and as a detergent in cell lysis protocols.

    Medicine: Utilized in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.

    Industry: Commonly used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism of action of ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic nonylphenol moiety with hydrophobic surfaces and its hydrophilic ethoxy chains with water molecules. This dual affinity allows it to stabilize emulsions and disperse particles in aqueous solutions .

Comparison with Similar Compounds

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- can be compared to other nonionic surfactants such as:

These comparisons highlight the unique balance of hydrophobic and hydrophilic properties in ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities.

Properties

IUPAC Name

2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-11-20-12-9-10-13-21(20)25-19-18-24-17-16-23-15-14-22/h9-10,12-13,22H,2-8,11,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSTYXBZTUGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181646
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-95-0
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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